molecular formula C25H20OSi B073546 Phenyl(triphenylsilyl)methanone CAS No. 1171-49-9

Phenyl(triphenylsilyl)methanone

Cat. No.: B073546
CAS No.: 1171-49-9
M. Wt: 364.5 g/mol
InChI Key: OGPUONMCKFHQJB-UHFFFAOYSA-N
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Description

Phenyl(triphenylsilyl)methanone is an organic compound characterized by the presence of a phenyl group attached to a triphenylsilyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(triphenylsilyl)methanone can be synthesized through the reaction of triphenylsilyl chloride with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows: [ \text{Ph}_3\text{SiCl} + \text{PhCOCl} \rightarrow \text{Ph}_3\text{SiCOPh} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reactants and removal of by-products is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Phenyl(triphenylsilyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the silyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents for the phenyl group.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Phenyl(triphenylsilyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Phenyl(triphenylsilyl)methanone involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions with aromatic systems, while the silyl group can form strong bonds with oxygen or nitrogen-containing functional groups. These interactions can influence the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

Phenyl(triphenylsilyl)methanone can be compared with other similar compounds such as:

    Phenyl(trimethylsilyl)methanone: Similar structure but with trimethylsilyl instead of triphenylsilyl, leading to different reactivity and applications.

    Triphenylsilyl chloride: Used as a precursor in the synthesis of this compound.

    Benzoyl chloride: Another precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of the bulky triphenylsilyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable reagent in organic synthesis and material science.

Properties

IUPAC Name

phenyl(triphenylsilyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20OSi/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPUONMCKFHQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393285
Record name phenyl(triphenylsilyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171-49-9
Record name Phenyl(triphenylsilyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name phenyl(triphenylsilyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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